tert-butyl 3-[(1R)-1-aminoethyl]benzoate
Description
Properties
IUPAC Name |
tert-butyl 3-[(1R)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFJBOJFFIAEEX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Table 1: Structural Comparison
Key Observations :
- Ester Group Variations: The methyl ester in (S)-methyl 3-(1-aminoethyl)benzoate hydrochloride increases hydrophilicity but reduces steric protection compared to the tert-butyl group, making it more prone to hydrolysis .
- Functional Group Differences: The bromomethyl substituent in tert-butyl 3-(bromomethyl)benzoate serves as a reactive handle for nucleophilic substitutions, contrasting with the aminoethyl group’s role in hydrogen bonding and chiral recognition .
Key Observations :
- The synthesis of tert-butyl 4-(1-aminoethyl)benzoate employs hydrogenation of an imine intermediate, a method adaptable to the target compound with modifications for stereocontrol .
- Bromination strategies (e.g., for tert-butyl 3-(bromomethyl)benzoate) highlight the versatility of benzoate esters in functional group interconversion .
Physicochemical Properties
Table 3: Physicochemical Data
Q & A
Basic: What are the optimal synthetic routes for tert-butyl 3-[(1R)-1-aminoethyl]benzoate, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the introduction of the tert-butyl ester group via Boc protection, followed by enantioselective amination. Key steps include:
- Enantioselective amination : Use chiral catalysts (e.g., Rh or Ru complexes) to ensure (R)-configuration at the aminoethyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.
- Temperature control : Maintain −20°C to 0°C during sensitive steps like Boc protection to prevent racemization .
- Workup : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Use H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, benzoate carbonyl at ~165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the structure .
- Chiral HPLC : Assess enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .
Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
Answer:
Contradictions often arise from:
- Polymorphism or solvate formation : Perform X-ray crystallography to resolve structural ambiguities .
- Reaction byproducts : Use LC-MS to identify impurities and optimize reaction stoichiometry (e.g., reducing excess reagents) .
- Dynamic equilibria : Conduct variable-temperature NMR to detect tautomerism or rotational barriers .
Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?
Answer:
- Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to enforce stereocontrol .
- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysis to separate enantiomers .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real time .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases) .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR studies : Corrogate substituent effects on bioactivity using Hammett or Hansch parameters .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?
Answer:
- Enzyme inhibition : Use fluorescence polarization or SPR to measure IC values against target enzymes .
- Cell viability assays : Test cytotoxicity via MTT or Alamar Blue in cancer cell lines (e.g., HeLa or MCF-7) .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for receptors .
Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- HPLC stability profiling : Monitor degradation products using a C18 column and UV detection at 254 nm .
- Arrhenius analysis : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Advanced: How does this compound compare structurally and functionally to its analogs?
Answer:
| Analog | Key Structural Differences | Functional Impact |
|---|---|---|
| Methyl (R)-3-(1-hydroxyethyl)benzoate | Hydroxyl vs. aminoethyl group | Reduced basicity; altered receptor binding |
| tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | Azetidine vs. benzoate ring | Enhanced conformational rigidity; improved metabolic stability |
| tert-Butyl (1R,3R)-3-aminocyclohexane-1-carboxylate | Cyclohexane vs. benzoate core | Increased lipophilicity; better blood-brain barrier penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
